molecular formula C27H22N2O4 B3828519 N-(4-acetylphenyl)-N-[3-(benzylamino)-1,4-dioxonaphthalen-2-yl]acetamide

N-(4-acetylphenyl)-N-[3-(benzylamino)-1,4-dioxonaphthalen-2-yl]acetamide

Cat. No.: B3828519
M. Wt: 438.5 g/mol
InChI Key: NMBRPUHHUYSXPR-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-N-[3-(benzylamino)-1,4-dioxonaphthalen-2-yl]acetamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-N-[3-(benzylamino)-1,4-dioxonaphthalen-2-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the acetylation of 4-aminophenyl compounds, followed by the introduction of the benzylamino group and the formation of the dioxonaphthalene structure. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-N-[3-(benzylamino)-1,4-dioxonaphthalen-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-acetylphenyl)-N-[3-(benzylamino)-1,4-dioxonaphthalen-2-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: The compound can be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-N-[3-(benzylamino)-1,4-dioxonaphthalen-2-yl]acetamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-acetylphenyl)-N-[3-(benzylamino)-1,4-dioxonaphthalen-2-yl]acetamide include:

  • 4-acetylphenyl benzoate
  • 2-acetylphenyl benzoate
  • 3-acetylphenyl benzoate

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-(4-acetylphenyl)-N-[3-(benzylamino)-1,4-dioxonaphthalen-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O4/c1-17(30)20-12-14-21(15-13-20)29(18(2)31)25-24(28-16-19-8-4-3-5-9-19)26(32)22-10-6-7-11-23(22)27(25)33/h3-15,28H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBRPUHHUYSXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N(C2=C(C(=O)C3=CC=CC=C3C2=O)NCC4=CC=CC=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetylphenyl)-N-[3-(benzylamino)-1,4-dioxonaphthalen-2-yl]acetamide
Reactant of Route 2
N-(4-acetylphenyl)-N-[3-(benzylamino)-1,4-dioxonaphthalen-2-yl]acetamide
Reactant of Route 3
N-(4-acetylphenyl)-N-[3-(benzylamino)-1,4-dioxonaphthalen-2-yl]acetamide
Reactant of Route 4
N-(4-acetylphenyl)-N-[3-(benzylamino)-1,4-dioxonaphthalen-2-yl]acetamide
Reactant of Route 5
N-(4-acetylphenyl)-N-[3-(benzylamino)-1,4-dioxonaphthalen-2-yl]acetamide
Reactant of Route 6
N-(4-acetylphenyl)-N-[3-(benzylamino)-1,4-dioxonaphthalen-2-yl]acetamide

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